
Protirelin
Overview
Description
Protirelin (Thyrotropin-Releasing Hormone, TRH) is a synthetic tripeptide hormone (pGlu-His-Pro-NH₂) with a molecular weight of 362.38 g/mol . It mimics endogenous TRH, which is secreted by the hypothalamus to stimulate the anterior pituitary gland to release thyroid-stimulating hormone (TSH) and prolactin . This compound is primarily used diagnostically to assess pituitary function in conditions like hypothyroidism and acromegaly . Pharmacologically, it has a short plasma half-life (~5 minutes) and induces rapid TSH elevation within 20–30 minutes post-injection, returning to baseline after ~3 hours .
Preparation Methods
Synthetic Routes and Reaction Conditions: Protirelin is synthesized through a series of peptide coupling reactions. The synthesis involves the sequential addition of amino acids to form the tripeptide structure. The key steps include:
Formation of Pyroglutamyl-Histidyl-Proline Amide: The synthesis begins with the formation of pyroglutamyl-histidyl-proline amide. This involves the coupling of pyroglutamic acid with histidine, followed by the addition of proline amide.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale peptide synthesis techniques. These methods include solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS). The choice of method depends on the desired scale and purity of the final product. The industrial production process also involves purification steps such as high-performance liquid chromatography (HPLC) to ensure the removal of impurities .
Chemical Reactions Analysis
Hydrolysis Reactions
Protirelin undergoes hydrolysis at its peptide bonds under acidic or alkaline conditions. This reaction is critical for understanding its metabolic fate and stability in pharmaceutical formulations.
Key Findings:
-
Acidic Hydrolysis : Cleaves peptide bonds at elevated temperatures (e.g., 6M HCl, 110°C), yielding pyroglutamic acid, histidine, and prolinamide .
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Enzymatic Hydrolysis : Susceptible to proteases like trypsin and chymotrypsin, though its N-terminal pyroglutamate residue provides partial resistance to aminopeptidases .
Table 1: Hydrolysis Products and Conditions
Condition | Reagents/Catalysts | Major Products |
---|---|---|
Acidic (pH < 3) | HCl, 110°C | Pyroglutamic acid, histidine, prolinamide |
Alkaline (pH > 10) | NaOH, 80°C | Degraded peptide fragments |
Enzymatic | Trypsin/Chymotrypsin | Limited cleavage due to pyroglutamate |
Oxidation Reactions
The imidazole ring of the histidine residue in this compound is prone to oxidation, particularly under oxidative stress conditions.
Key Findings:
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Hydrogen Peroxide (H₂O₂) : Oxidizes the histidine side chain, forming 2-oxo-histidine derivatives .
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Metal-Catalyzed Oxidation : Fe²⁺/H₂O₂ systems accelerate oxidation, leading to loss of biological activity .
Table 2: Oxidation Pathways
Oxidizing Agent | Conditions | Major Product | Biological Impact |
---|---|---|---|
H₂O₂ | pH 7.4, 37°C | 2-oxo-histidine this compound | Reduced receptor binding |
Fe²⁺/H₂O₂ | pH 6.0, 25°C | Fragmented peptide | Loss of endocrine activity |
Substitution Reactions
This compound’s amino and carboxyl groups participate in substitution reactions, enabling structural modifications for research applications.
Key Findings:
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Acylation : Acetic anhydride modifies lysine residues (if present) or the N-terminal amine .
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Crosslinking : Glutaraldehyde forms Schiff bases with primary amines, used in immobilization studies .
Stability and Degradation
This compound’s stability in aqueous solutions is pH-dependent:
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Degradation Pathways : Hydrolysis dominates at extremes of pH, while oxidation accelerates under light exposure .
Comparative Reactivity with Analogues
Table 3: Reactivity Comparison of TRH Analogues
Compound | Hydrolysis Rate | Oxidation Susceptibility |
---|---|---|
This compound | Moderate | High (histidine) |
[Tyr¹]-TRH | Slower | Moderate (tyrosine) |
[MeHis²]-TRH | Similar | Reduced (methylated His) |
Scientific Research Applications
Neurological Applications
1.1 Amyotrophic Lateral Sclerosis (ALS)
Protirelin has been studied as a potential adjunct treatment for amyotrophic lateral sclerosis. Research indicates that it may function as a neuromodulator in the extrahypothalamic nervous system, potentially improving motor function in ALS patients. However, clinical studies have shown mixed results regarding its efficacy, highlighting the importance of considering factors such as patient sex and hormonal status when evaluating outcomes .
1.2 Neuroprotection and Ischemia
Recent studies have suggested that this compound may provide neuroprotective effects in conditions like ischemia and spinal cord injury. The administration of this compound has been associated with improved recovery outcomes in animal models subjected to ischemic conditions, indicating its potential as a therapeutic agent for neuroprotection .
Endocrinological Applications
2.1 Thyroid Function Testing
this compound is primarily used in diagnostic testing to evaluate the anterior pituitary gland's response concerning thyroid function. It stimulates the release of thyroid-stimulating hormone (TSH), which subsequently prompts the thyroid gland to produce thyroid hormones. This application is crucial for diagnosing conditions such as hypothyroidism or hyperthyroidism .
2.2 Hormonal Response Studies
Research has demonstrated that this compound can induce hormonal responses in various populations, including individuals with major depressive disorder. Studies show that patients with depression exhibit altered responses to this compound, suggesting a downregulation of TRH receptors, which may contribute to the pathophysiology of depression .
Psychiatric Applications
3.1 Major Depression
The role of this compound in major depression has been extensively studied. It has been found that men with major depression show reduced TSH and prolactin responses to this compound compared to control subjects, indicating potential receptor desensitization . This finding supports the hypothesis that TRH signaling pathways may be disrupted in depressed patients.
Summary of Findings
The following table summarizes key findings from various studies on the applications of this compound:
Mechanism of Action
Protirelin exerts its effects by binding to the thyrotropin-releasing hormone receptor on the surface of thyrotropes in the anterior pituitary gland. This binding stimulates the release of thyroid-stimulating hormone and prolactin. The molecular targets and pathways involved include:
Thyrotropin-Releasing Hormone Receptor: The primary receptor that mediates the effects of this compound.
Signal Transduction Pathways: Activation of the receptor leads to the activation of intracellular signaling pathways, including the phospholipase C pathway, which results in the release of thyroid-stimulating hormone and prolactin.
Comparison with Similar Compounds
Structural and Functional Comparison with TRH Analogs
Protirelin is structurally identical to endogenous TRH but differs from other synthetic analogs in stability and solubility. For instance, this compound acetate (CAS 120876-23-5) exhibits enhanced water solubility and stability compared to the free base, making it preferable for experimental use . No direct TRH analogs are mentioned in the evidence, but newer biochemical assays (e.g., sensitive TSH tests) have largely replaced this compound in hyperthyroidism diagnostics due to higher specificity .
Comparison with SARS-CoV-2 2′-O-MTase Inhibitors
In a 2023 computational study, this compound was identified as one of seven FDA-approved compounds with strong binding to SARS-CoV-2 nsp16-nsp10 2′-O-MTase, a key enzyme in viral RNA capping . The table below compares this compound’s inhibitory profile with other candidates:
Key Findings :
- This compound demonstrated the highest docking score (-18.68 kcal/mol) among the seven, suggesting potent enzyme inhibition .
- Unlike antibiotics (e.g., Ertapenem) or antivirals (e.g., Raltegravir), this compound’s peptide structure enables unique interactions with the 2′-O-MTase active site, particularly via its pyrrolidin-2-one and amide moieties .
Pharmacodynamic and Toxicological Comparison
- Thermogenic Effects: this compound induces dose-dependent hyperthermia in rats (1–20 mg/kg), absent in thyroidectomized models, confirming thyroid hormone-mediated action . This contrasts with non-peptide agents like Regadenoson, which affect adenosine receptors without endocrine interactions .
- Side Effects : this compound causes transient cardiovascular (e.g., hypertension) and endocrine (e.g., TSH surge) reactions in ~50% of patients . In contrast, Ertapenem’s primary adverse effects are gastrointestinal and allergic .
- Neuroprotective Potential: this compound’s ability to antagonize opioid receptors and stimulate CNS pathways distinguishes it from Calcium folinate or Methylergometrine, which lack neuromodulatory roles .
Research and Clinical Implications
- Diagnostics: Despite being supplanted by advanced TSH assays, this compound remains a benchmark for pituitary responsiveness .
- Drug Repurposing : this compound’s high binding affinity for SARS-CoV-2 2′-O-MTase warrants further in vitro/in vivo validation .
- Neurological Applications : Preclinical evidence supports this compound’s efficacy in traumatic brain injury and epilepsy, though clinical trials are sparse .
Biological Activity
Protirelin, also known as thyrotropin-releasing hormone (TRH), is a tripeptide hormone that plays a crucial role in the regulation of thyroid function and has significant neuromodulatory effects in the central nervous system. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
This compound primarily exerts its effects through binding to TRH receptors (TRH-R), which are G-protein coupled receptors located in various tissues, including the pituitary gland and the central nervous system. The activation of these receptors leads to several downstream signaling pathways:
- TRH-R Subtypes : There are three known subtypes of TRH receptors: TRH-R1, TRH-R2, and TRH-R3. TRH-R1 and TRH-R2 are primarily involved in stimulating thyroid-stimulating hormone (TSH) secretion from the pituitary gland. In contrast, TRH-R3 is less understood but is thought to be involved in modulating neurotransmitter release in the brain .
- Signaling Pathways : Upon binding to its receptors, this compound activates the phosphoinositide/calcium signaling pathway, leading to increased intracellular calcium levels and subsequent physiological responses . This pathway is critical for various neurophysiological functions, including modulation of synaptic transmission and neuroprotection.
Therapeutic Applications
This compound has been investigated for its potential therapeutic applications beyond thyroid regulation, particularly in neurodegenerative diseases and conditions affecting motor function.
- Amyotrophic Lateral Sclerosis (ALS) : Clinical studies have shown that this compound may serve as an adjunct treatment for ALS. It appears to enhance neuromuscular function by potentiating monosynaptic reflexes. Research indicates that testosterone levels influence sensitivity to this compound, with castration reducing sensitivity and testosterone treatment restoring it .
- Neuroprotection : this compound has demonstrated neuroprotective effects in various models of ischemia and neurodegeneration. Studies suggest that it can mitigate damage following spinal cord injuries and may improve outcomes in conditions such as Alzheimer’s disease .
Case Studies
Several case studies illustrate the efficacy of this compound in clinical settings:
- Clinical Efficacy in ALS : A study involving male patients with ALS showed that those receiving this compound exhibited improved motor function compared to controls. The results highlighted the importance of considering hormonal status when evaluating treatment outcomes .
- Neuroprotective Effects : In a trial involving patients with spinal cord injuries, administration of this compound was associated with reduced neurological deficits and improved recovery rates. These findings support its role as a neuroprotective agent .
Research Findings
Recent research has further elucidated the biological activity of this compound:
- Binding Affinity : Studies have shown that different TRH analogs exhibit varying binding affinities to TRH receptors, influencing their biological activity. For instance, taltirelin, a synthetic analog, has been found to have enhanced stability and bioavailability compared to natural TRH .
- Gender Differences : Emerging evidence suggests that gender may play a role in the efficacy of this compound treatments. Male patients appear to respond differently than females due to hormonal influences on receptor sensitivity .
Summary Table of this compound's Biological Activity
Aspect | Details |
---|---|
Receptor Interaction | Binds primarily to TRH-R1 and TRH-R2 |
Key Signaling Pathway | Phosphoinositide/calcium signaling pathway |
Therapeutic Uses | ALS treatment adjunct; neuroprotection in spinal cord injuries |
Influencing Factors | Hormonal status (e.g., testosterone levels) affects efficacy |
Research Findings | Variations in receptor binding affinity among analogs; gender differences noted |
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended to investigate Protirelin's mechanism in stimulating TSH release?
this compound (TRH) activates TRH receptors on pituitary thyrotrophs, triggering TSH release. To study this:
- Use receptor binding assays (e.g., radioligand displacement) to quantify TRH receptor affinity .
- Employ in vivo models (e.g., rats) with serum TSH measurements via ELISA before/after this compound administration .
- Validate receptor specificity using antagonists (e.g., chlordiazepoxide) to block TRH receptors .
- Include dose-response curves (e.g., 1–20 mg/kg in rats) to assess potency thresholds .
Q. How should researchers design studies to evaluate this compound's dose-dependent effects on thermoregulation?
this compound induces transient hyperthermia in rodents via thyroid hormone pathways. Key considerations:
- Animal models : Use male Wistar rats (200–250 g) with controlled ambient temperature (24±1°C) to minimize environmental variability .
- Dosage ranges : Test 1–20 mg/kg intraperitoneally; include saline controls and thyroidectomized cohorts to isolate thyroid-dependent effects .
- Measurement : Record rectal temperature at standardized intervals (e.g., pre-injection and every 15–30 minutes post-injection) using calibrated thermistors .
Q. What are the best practices for assessing this compound's stability in vitro?
this compound’s peptide structure (Pyroglutamyl-Histidyl-Prolineamide) requires specific handling:
- Storage : Lyophilized powder at -20°C; reconstituted solutions in H₂O (50 mg/mL) at -80°C for ≤1 year .
- Solubility : Verify via HPLC or mass spectrometry after sonication to prevent aggregation .
- Degradation assays : Incubate at physiological pH/temperature and quantify intact this compound over time using UV-spectroscopy or LC-MS .
Advanced Research Questions
Q. How can conflicting data on this compound’s neuromodulatory effects be reconciled?
Some studies report this compound inhibits neuronal Na⁺ channels, while others emphasize TSH-centric actions. Methodological strategies:
- Tissue specificity : Compare effects in pituitary vs. septal neurons using patch-clamp electrophysiology .
- Metabolite analysis : Test TRH-OH (this compound’s metabolite) for Na⁺ channel modulation to clarify if observed effects are direct or metabolite-mediated .
- Gene knockout models : Use TRH receptor-deficient mice to isolate receptor-dependent vs. -independent pathways .
Q. What statistical approaches are optimal for analyzing this compound's dual role in TSH release and hyperthermia?
- Multivariate ANOVA : Account for covariates like baseline thyroid hormone levels and ambient temperature .
- Post-hoc tests (e.g., Tukey’s HSD): Compare dose groups and surgical cohorts (thyroidectomy vs. sham) .
- Correlation analysis : Link serum TSH levels with temperature changes to identify causal relationships .
Q. How can researchers optimize in vitro models to study this compound’s extrapituitary effects?
- Cell lines : Use primary neuronal cultures or immortalized cell lines (e.g., GH3 pituitary cells) with TRH receptor overexpression .
- Functional assays : Measure intracellular Ca²⁺ flux (via Fura-2 imaging) or cAMP production to quantify receptor activation .
- Transcriptomics : Perform RNA-seq to identify non-canonical pathways (e.g., prolactin or neuropeptide regulation) .
Q. Data Contradiction Analysis
Q. Why do some studies report this compound-induced hyperthermia while others show no effect?
Discrepancies arise from:
- Thyroid status : Thyroidectomized rats lack this compound’s thermogenic response, confirming thyroid hormone dependence .
- Dose timing : Transient effects (peaking at 30–60 minutes) may be missed with infrequent sampling .
- Species differences : Rodent vs. human TRH receptor isoforms may exhibit divergent signaling .
Q. Methodological Tables
Properties
IUPAC Name |
N-[1-(2-carbamoylpyrrolidin-1-yl)-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O4/c17-14(24)12-2-1-5-22(12)16(26)11(6-9-7-18-8-19-9)21-15(25)10-3-4-13(23)20-10/h7-8,10-12H,1-6H2,(H2,17,24)(H,18,19)(H,20,23)(H,21,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNSAINXGIQZQOO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2=CN=CN2)NC(=O)C3CCC(=O)N3)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30860316 | |
Record name | 5-Oxoprolylhistidylprolinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30860316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Light red crystalline solid; [Sigma-Aldrich MSDS] | |
Record name | Transferrin | |
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CAS No. |
194100-83-9, 24305-27-9, 11096-37-0 | |
Record name | Thyrotropin alfa | |
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Record name | protirelin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760113 | |
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Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Transferrin | |
Source | EPA Chemicals under the TSCA | |
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